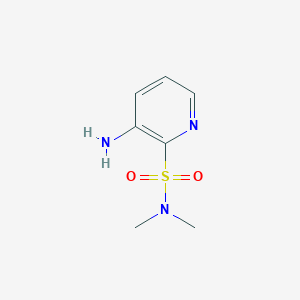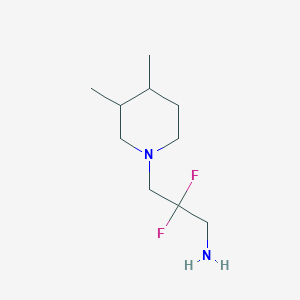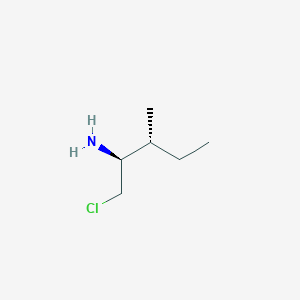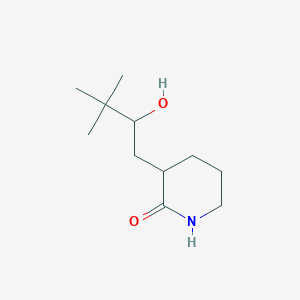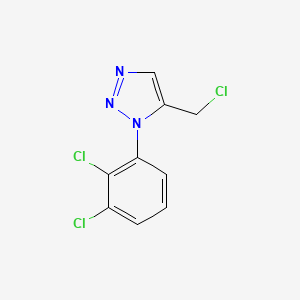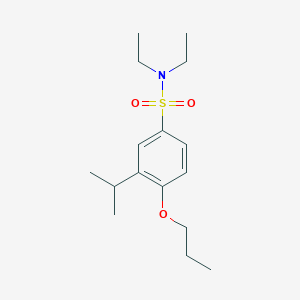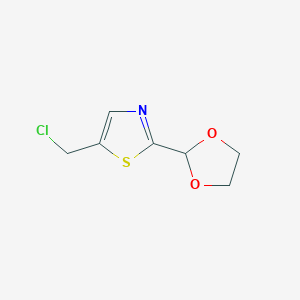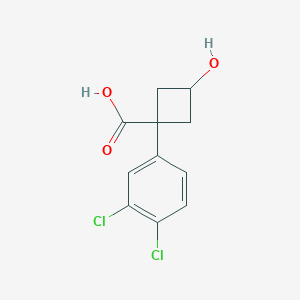![molecular formula C10H13BrO B13184492 3-([1-(Bromomethyl)cyclobutyl]methyl)furan](/img/structure/B13184492.png)
3-([1-(Bromomethyl)cyclobutyl]methyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1-(Bromomethyl)cyclobutyl]methyl)furan is an organic compound with the molecular formula C10H13BrO It features a furan ring substituted with a cyclobutylmethyl group, which in turn is substituted with a bromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1-(Bromomethyl)cyclobutyl]methyl)furan can be achieved through several synthetic routes. One common method involves the bromination of 3-(cyclobutylmethyl)furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-([1-(Bromomethyl)cyclobutyl]methyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of 3-([1-(methyl)cyclobutyl]methyl)furan.
Wissenschaftliche Forschungsanwendungen
3-([1-(Bromomethyl)cyclobutyl]methyl)furan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of biological pathways involving furan derivatives and their interactions with biological macromolecules.
Medicine: Exploration of its potential as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-([1-(Bromomethyl)cyclobutyl]methyl)furan depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the furan ring undergoes electron transfer processes leading to the formation of oxygenated products. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclobutylmethyl)furan: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3-(Bromomethyl)furan: Lacks the cyclobutylmethyl group, resulting in different steric and electronic properties.
3-(Cyclopropylmethyl)furan: Contains a cyclopropyl group instead of a cyclobutyl group, leading to different ring strain and reactivity.
Uniqueness
3-([1-(Bromomethyl)cyclobutyl]methyl)furan is unique due to the presence of both a bromomethyl group and a cyclobutylmethyl group attached to the furan ring. This combination of functional groups provides a unique reactivity profile, making it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C10H13BrO |
|---|---|
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
3-[[1-(bromomethyl)cyclobutyl]methyl]furan |
InChI |
InChI=1S/C10H13BrO/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h2,5,7H,1,3-4,6,8H2 |
InChI-Schlüssel |
LNYWFDIEWLQREI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CC2=COC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13184409.png)
![3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13184423.png)
![3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
![N-[(4-formylphenyl)methyl]butanamide](/img/structure/B13184430.png)
